5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol is a compound belonging to the oxadiazole family, characterized by a five-membered aromatic ring containing nitrogen and sulfur atoms. This compound has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry. The oxadiazole moiety is known for its ability to participate in various chemical reactions, making it a versatile building block in drug design.
The synthesis of 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol typically involves the reaction of phenylacetic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. This method has been documented in various studies focusing on the synthesis and biological evaluation of oxadiazole derivatives .
5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol is classified as a heterocyclic compound due to the presence of nitrogen and sulfur in its structure. It falls under the category of thiol compounds because of the thiol (-SH) functional group attached to the oxadiazole ring.
The synthesis of 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol generally involves a multi-step process:
Technical Details: The reaction conditions typically include refluxing the reaction mixture for several hours, monitoring progress via thin-layer chromatography (TLC), and purifying the final product through recrystallization .
The molecular formula of 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol is . Its structure features:
Key structural data includes:
5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions typical for thiols and oxadiazoles:
Technical Details: Reaction conditions often involve solvents like dimethylformamide (DMF) and bases such as sodium hydride for facilitating these transformations .
The mechanism of action for compounds like 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol often involves interaction with biological targets such as enzymes or receptors. The thiol group may engage in redox reactions or serve as a site for binding to metal ions or other biomolecules.
Studies have shown that derivatives of oxadiazoles exhibit significant biological activities including antibacterial and antifungal properties. The specific mechanism often depends on the substituents on the oxadiazole ring and their interactions within biological systems .
5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol typically appears as yellowish crystals. Its solubility varies depending on solvents used but is generally soluble in organic solvents like ethanol and DMF.
Key chemical properties include:
Relevant analyses include spectral characterization techniques such as IR spectroscopy (showing characteristic peaks for functional groups) and NMR spectroscopy confirming molecular structure .
5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol has potential applications in:
5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol represents a strategically designed hybrid molecule integrating three pharmacophoric elements: the metabolically stable 1,3,4-oxadiazole heterocycle, the lipophilic 2-phenylethyl moiety, and the metal-coordinating thiol functionality. This molecular architecture positions it as a privileged scaffold in targeted drug discovery, particularly for oncology and infectious diseases. The compound's significance stems from its potential to interact with diverse biological targets through hydrogen bonding, hydrophobic interactions, and covalent metal coordination, enabling the modulation of enzymes and receptors implicated in disease pathogenesis. Its synthesis exemplifies rational pharmacophore hybridization, merging structural features associated with established bioactive compounds into a single chemical entity with enhanced and potentially synergistic properties.
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, renowned for its remarkable thermal stability (resonance energy ~167.4 kJ/mol) and versatile bioisosteric properties. It serves as a stable, non-metabolizable replacement for ester and carboxamide functionalities, thereby enhancing metabolic stability and bioavailability in drug molecules [3] [6]. This heterocycle exhibits weak basicity due to electron-deficient characteristics, facilitating interactions with biological targets through hydrogen bonding and dipole interactions. Its aromaticity, though reduced compared to furan due to the electron-withdrawing nitrogens, allows planar stacking with biomolecular targets [6].
Crucially, 1,3,4-oxadiazole derivatives demonstrate a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral effects. This diversity stems from their ability to inhibit key enzymes and receptors. For instance, they act as potent inhibitors of thymidylate synthase (critical for DNA synthesis), histone deacetylases (HDACs, involved in epigenetic regulation), topoisomerase II (essential for DNA unwinding), and tyrosine kinases (key signaling molecules in cancer progression) [3] [4]. The ring's nitrogen atoms facilitate hydrogen bonding with active site residues, while its oxygen contributes to dipole interactions, enabling high-affinity binding. FDA-approved drugs like Zibotentan® (an anticancer agent targeting endothelin receptors) and Raltegravir® (an HIV integrase inhibitor) exemplify the therapeutic significance of this heterocyclic core in clinical medicine [6].
Table 1: Clinically Approved Drugs Featuring the 1,3,4-Oxadiazole Core
Drug Name | Therapeutic Category | Primary Biological Target |
---|---|---|
Zibotentan® | Anticancer (Prostate) | Endothelin A Receptor |
Raltegravir® | Antiretroviral (HIV) | HIV Integrase |
Nesapidil | Antiarrhythmic | Ion Channels |
Tiodazosin | Antihypertensive | α1-Adrenergic Receptors |
Furamizole | Antibacterial | Bacterial Enzymes |
The 2-phenylethyl substituent (-CH₂-CH₂-C₆H₅) attached at the 5-position of the oxadiazole ring is a critical determinant of pharmacological activity. This moiety contributes significant lipophilicity, enhancing membrane permeability and cellular uptake—a vital property for intracellular targeting in cancer and parasitic diseases [1] [4]. The phenyl group enables π-π stacking interactions with aromatic residues in enzyme binding pockets (e.g., tyrosine or phenylalanine in kinases), while the ethylene spacer provides conformational flexibility, allowing optimal positioning for hydrophobic interactions.
Structure-activity relationship (SAR) studies on analogous compounds reveal that electron-donating groups (e.g., -OH, -OCH₃) at the para position of the phenyl ring significantly enhance anticancer activity compared to electron-withdrawing groups (-NO₂, -Cl). For instance, in naproxen-based 1,3,4-oxadiazole derivatives, the 2-phenylethyl analogue demonstrated potent EGFR inhibition (IC₅₀ = 0.41 µM), comparable to erlotinib, attributed to enhanced hydrophobic contact with the kinase's ATP-binding cleft [4]. Similarly, in gold(I) complexes containing 5-phenyl-1,3,4-oxadiazole-2-thione, the phenyl group's hydrophobicity facilitated interactions with leishmanial TryR and cancer cell thioredoxin reductase, contributing to nanomolar potency against both disease targets [1]. The moiety's role extends to promoting selective accumulation in tumor tissues via enhanced permeability and retention (EPR) effects due to its lipophilic character.
Table 2: Impact of 5-Substituents on Oxadiazole Pharmacological Activity
5-Substituent | Biological Activity | Potency Enhancement Factor | Key Interaction Mechanism |
---|---|---|---|
2-Phenylethyl | Anticancer (EGFR/HCT-116) | 5-24 fold vs 5-FU [4] | Hydrophobic Pocket Binding |
p-Hydroxyphenyl | α-Glucosidase Inhibition | >100 fold vs Acarbose [4] | H-bonding with Catalytic Site |
p-Methoxyphenyl | Antileishmanial | 2-3 fold vs Amphotericin B [1] | Membrane Permeabilization |
3-Pyridyl | Anticancer (Topoisomerase II) | Moderate [3] | Coordination with Mg²⁺/DNA Base Stacking |
The thiol (-SH) group at position 2 of the oxadiazole ring introduces exceptional nucleophilic reactivity and metal-chelating capacity, fundamentally defining the compound's mechanism of action. This functionality exhibits tautomerism (thione ⇌ thiol), with the thione form (C=S) typically predominating in solid state and organic solvents, as confirmed by X-ray crystallography in related gold(I) complexes [1] [7]. The thione sulfur is a potent soft nucleophile, readily forming covalent bonds with transition metals (e.g., Au(I), Pt(II)) and electrophilic residues in biological targets (e.g., cysteine thiols or selenocysteine in oxidoreductases). This reactivity underpins the compound's ability to inhibit enzymes involved in redox homeostasis.
Notably, the sulfur atom coordinates with metal ions in metalloenzymes, disrupting their catalytic function. For instance, in Trypanothione Reductase (TryR)—a critical enzyme for parasitic protozoa like Leishmania—the thiolate form attacks the active site dithiol, forming mixed disulfides that irreversibly inactivate the enzyme [1] [3]. Similarly, inhibition of thioredoxin reductase (TrxR) in cancer cells occurs via selenocysteine adduct formation, disrupting redox balance and inducing apoptosis. Molecular docking studies confirm that the thiol group forms hydrogen bonds with His/Glu residues in TrxR (bond distance: 2.8–3.2 Å) and participates in charge-transfer interactions with NADPH [3] [4]. Furthermore, the thiol enables ligand exchange in gold complexes, where chloride is displaced by sulfur, creating stable, bioactive organogold species. This reactivity is harnessed in anticancer and antileishmanial gold(I) phosphine complexes, where the Au-S bond stabilizes the complex while facilitating TrxR inhibition [1].
Table 3: Biological Targets of Oxadiazole-2-thiol Derivatives
Enzyme Target | Disease Association | Inhibition IC₅₀ Range | Mechanistic Consequence |
---|---|---|---|
Thioredoxin Reductase (TrxR) | Cancer, Leishmaniasis | 0.5–5 µM [1] | ROS Accumulation, Apoptosis |
Thymidylate Synthase (TS) | Cancer (Colorectal, Breast) | 2.52–4.38 µM [4] | Impaired dTMP Synthesis, DNA Damage |
Tyrosine Kinase (EGFR) | Epithelial Cancers | 0.41–2.13 µM [4] | Blocked Proliferation Signaling |
Trypanothione Reductase (TryR) | Leishmaniasis | <1 µM [1] | Parasite Redox Collapse |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0